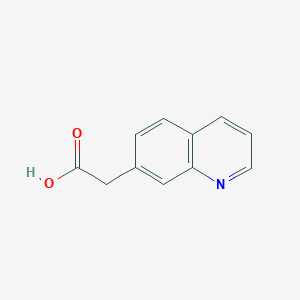

2-(キノリン-7-イル)酢酸

説明

2-(Quinolin-7-YL)acetic acid is an organic compound that features a quinoline ring attached to an acetic acid moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities. The presence of the quinoline ring in 2-(Quinolin-7-YL)acetic acid makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

科学的研究の応用

2-(Quinolin-7-YL)acetic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules. Quinoline derivatives are known for their antimalarial, anticancer, antibacterial, and anti-inflammatory activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.

Biological Studies: The compound is used in studies to understand the biological activities of quinoline derivatives and their mechanisms of action.

Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

Target of Action

Quinoline derivatives are known to possess a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a broad range of biological activities

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-7-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the quinoline ring, forming the desired product.

Another method involves the condensation of quinoline-7-carbaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield 2-(Quinolin-7-YL)acetic acid.

Industrial Production Methods

Industrial production of 2-(Quinolin-7-YL)acetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

化学反応の分析

Types of Reactions

2-(Quinolin-7-YL)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.

Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Quinoline-7-carboxylic acid.

Reduction: Dihydroquinoline derivatives.

Substitution: Amides or esters of 2-(Quinolin-7-YL)acetic acid.

類似化合物との比較

2-(Quinolin-7-YL)acetic acid can be compared with other similar compounds, such as:

Quinoline-7-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.

2-(Quinolin-8-YL)acetic acid: Similar structure but with the acetic acid moiety attached at the 8-position of the quinoline ring.

Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group attached at the 2-position of the quinoline ring.

The uniqueness of 2-(Quinolin-7-YL)acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetic acid moiety can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

生物活性

2-(Quinolin-7-YL)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 2-(Quinolin-7-YL)acetic acid, presenting findings from various studies, including its anti-inflammatory properties and potential applications in treating diseases.

Chemical Structure and Properties

The compound 2-(Quinolin-7-YL)acetic acid consists of a quinoline ring attached to an acetic acid moiety. Its molecular formula is C_{11}H_{9}N O_2, with a molecular weight of approximately 189.19 g/mol. The presence of the quinoline structure is significant as it contributes to the compound's biological activity.

Anti-inflammatory Activity

Research indicates that 2-(Quinolin-7-YL)acetic acid exhibits notable anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

Antimicrobial Properties

The antimicrobial potential of 2-(Quinolin-7-YL)acetic acid has also been explored. Studies suggest that it possesses activity against various bacterial strains, including Helicobacter pylori, which is known to be associated with gastric ulcers and cancers. The compound's mechanism appears to involve the inhibition of bacterial DNA replication, similar to other quinolone derivatives .

Anticancer Potential

Preliminary investigations into the anticancer potential of 2-(Quinolin-7-YL)acetic acid have yielded promising results. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanism of action in vivo .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 2-(Quinolin-7-YL)acetic acid. Variations in substituents on the quinoline ring can significantly influence its pharmacological profile. For example, modifications at specific positions on the quinoline ring may enhance its binding affinity to biological targets or improve its solubility and bioavailability .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 2-(Quinolin-7-YL)acetic acid led to a marked reduction in inflammation markers following induced inflammatory responses. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, 2-(Quinolin-7-YL)acetic acid exhibited comparable efficacy against H. pylori, indicating its potential as an alternative treatment option for infections resistant to conventional therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Quinolin-7-YL)acetic acid | Quinoline ring with acetic acid | Anti-inflammatory, antimicrobial |

| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibacterial |

| Intervenolin | Quinoline derivative | Antitumor activity |

The above table highlights how 2-(Quinolin-7-YL)acetic acid compares with other compounds in terms of structure and biological activity.

特性

IUPAC Name |

2-quinolin-7-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAYJNMLEZCCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595512 | |

| Record name | (Quinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152149-07-0 | |

| Record name | (Quinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。